2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-((6-(3-Nitrophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H21N5O3S and its molecular weight is 435.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound is a part of a broader group of chemicals synthesized for various chemical and pharmacological studies. For instance, Abdelhamid et al. (2006) synthesized a range of compounds including 3-nitrosoimidazo and 2-nitroso-4H-benzo compounds, which are structurally related to the requested compound, emphasizing the diversity in chemical synthesis involving nitroso and nitrophenyl groups (Abdelhamid et al., 2006).
Biological Activities
- The compound's structure, related to pyridazinone derivatives, has been studied for various biological activities. For instance, Ozçelik et al. (2010) reported on pyridazinone derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors, indicating potential therapeutic applications in neurodegenerative diseases (Ozçelik et al., 2010).
- Pennell et al. (2013) discovered that derivatives based on a similar scaffold act as potent and selective CCR1 antagonists, indicating potential for therapeutic use in immune modulation (Pennell et al., 2013).
Antimicrobial and Antitumor Activities
- Various derivatives of pyridazinones, closely related to the compound , have shown significant antimicrobial and antitumor activities. Sharma and Bansal (2016) synthesized pyridazinone derivatives and evaluated them as potential anti-inflammatory agents with cardioprotective effects (Sharma & Bansal, 2016).
- Qin et al. (2020) synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety and evaluated their antitumor activity, indicating a potential role in cancer therapy (Qin et al., 2020).
Properties
IUPAC Name |
2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c28-22(26-13-11-25(12-14-26)18-6-2-1-3-7-18)16-31-21-10-9-20(23-24-21)17-5-4-8-19(15-17)27(29)30/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBYYJTZIBTRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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